molecular formula C23H21IN2O B11654424 (4-Iodo-phenyl)-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-methanone

(4-Iodo-phenyl)-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-methanone

Cat. No.: B11654424
M. Wt: 468.3 g/mol
InChI Key: RQEXEOZBAZISOF-UHFFFAOYSA-N
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Description

(4-Iodo-phenyl)-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-methanone is a complex organic compound with the molecular formula C23H21IN2O This compound is characterized by its unique structure, which includes an iodo-substituted phenyl group and a quinoline moiety

Preparation Methods

The synthesis of (4-Iodo-phenyl)-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-methanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the phenylamino and iodo-phenyl groups. Common reagents used in these reactions include aniline derivatives, iodine, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

(4-Iodo-phenyl)-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-methanone undergoes several types of chemical reactions, including:

Scientific Research Applications

(4-Iodo-phenyl)-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Iodo-phenyl)-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-methanone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it could bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar compounds to (4-Iodo-phenyl)-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-methanone include:

The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H21IN2O

Molecular Weight

468.3 g/mol

IUPAC Name

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-iodophenyl)methanone

InChI

InChI=1S/C23H21IN2O/c1-16-15-21(25-19-7-3-2-4-8-19)20-9-5-6-10-22(20)26(16)23(27)17-11-13-18(24)14-12-17/h2-14,16,21,25H,15H2,1H3

InChI Key

RQEXEOZBAZISOF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)I)NC4=CC=CC=C4

Origin of Product

United States

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